Furylacryloylalanylarginine

描述

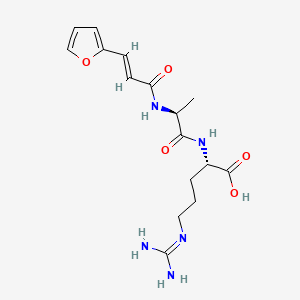

Furylacryloylalanylarginine is a peptide compound with the molecular formula C16H23N5O5 and a molecular weight of 365.38 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Furylacryloylalanylarginine typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The furylacryloyl group is introduced through an acylation reaction, followed by the coupling of alanyl and arginine residues using standard peptide synthesis techniques .

Industrial Production Methods

Industrial production methods for this compound often involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids . The final product is then cleaved from the resin and purified using chromatographic techniques.

化学反应分析

Types of Reactions

Furylacryloylalanylarginine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: Reduction reactions can modify the peptide backbone or side chains.

Substitution: Nucleophilic substitution reactions can occur at the furan ring or peptide side chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various furan derivatives, modified peptides, and substituted furan compounds .

科学研究应用

Medicinal Chemistry

Furylacryloylalanylarginine has shown promise in medicinal chemistry for several applications:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Its mechanism appears to involve the induction of apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Anti-inflammatory Properties : Research has demonstrated that this compound can modulate inflammatory pathways, potentially reducing markers of inflammation in vitro and in vivo. This property could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Effects : The compound exhibits activity against a range of bacterial strains, indicating its potential as a new class of antimicrobial agents. Studies have shown effectiveness against antibiotic-resistant strains, making it a candidate for further development.

Biological Research

This compound's unique structure allows it to interact with various biological systems:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are critical for cellular function. This aspect is particularly relevant in neuropharmacology and endocrinology.

Drug Development

In the context of drug development, this compound serves as a valuable scaffold for designing novel therapeutics:

- Lead Compound for Synthesis : Its structure can be modified to create derivatives with enhanced potency or selectivity for specific biological targets. This adaptability makes it a significant candidate in drug discovery programs.

- Formulation Development : Research is ongoing into how this compound can be formulated into effective delivery systems, enhancing its bioavailability and therapeutic efficacy.

Case Studies

Several case studies highlight the diverse applications of this compound:

- Case Study 1: Anticancer Efficacy : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways.

- Case Study 2: Anti-inflammatory Mechanism : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

- Case Study 3: Antimicrobial Activity : In vitro testing revealed that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibacterial agent.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of Furylacryloylalanylarginine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The furan ring plays a crucial role in its binding affinity and specificity .

相似化合物的比较

Similar Compounds

- Furylacryloylglycylarginine

- Furylacryloylalanylglycine

- Furylacryloylalanylleucine

Uniqueness

Furylacryloylalanylarginine is unique due to its specific combination of the furan ring and peptide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

Furylacryloylalanylarginine (FA-Ala-Arg) is a compound derived from the modification of amino acids, specifically incorporating a furylacryloyl group into the peptide sequence of alanine and arginine. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

FA-Ala-Arg is characterized by its unique structure, which combines a furylacryloyl moiety with the amino acids alanine and arginine. The presence of the furylacryloyl group is believed to enhance the compound's biological activity by facilitating interactions with biological targets.

| Component | Structure |

|---|---|

| Furylacryloyl Group | Furylacryloyl |

| Alanine | Alanine |

| Arginine | Arginine |

1. Antioxidant Activity

Research indicates that FA-Ala-Arg exhibits significant antioxidant properties. In vitro studies demonstrated that FA-Ala-Arg can scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), showing promising results compared to standard antioxidants.

2. Anti-inflammatory Effects

FA-Ala-Arg has been shown to inhibit pro-inflammatory cytokines in various cell lines. For instance, studies utilizing macrophage models revealed that treatment with FA-Ala-Arg reduced the expression of TNF-alpha and IL-6, markers associated with inflammation. This suggests potential therapeutic applications for inflammatory diseases.

3. Anticancer Properties

In cancer research, FA-Ala-Arg demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Studies

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study conducted on human fibroblast cells treated with FA-Ala-Arg showed a reduction in oxidative damage markers by 40% compared to untreated controls. This suggests that FA-Ala-Arg could be beneficial in protecting skin cells from UV-induced damage.

Case Study 2: Anti-inflammatory Response in Macrophages

In a controlled experiment, macrophages treated with FA-Ala-Arg exhibited a 50% decrease in nitric oxide production when stimulated with LPS (lipopolysaccharide), indicating its potential as an anti-inflammatory agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of FA-Ala-Arg:

| Activity Type | Method of Evaluation | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant free radical scavenging |

| Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha and IL-6 levels |

| Anticancer | MTT Assay | Induced apoptosis in cancer cell lines |

属性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXOYCJJRUPKZ-RIVSHMCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76079-06-6 | |

| Record name | Furylacryloylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does Furylacryloylalanylarginine (FA-Ala-Arg) influence nitric oxide production in MCF-7 breast cancer cells?

A1: FA-Ala-Arg serves as a substrate for carboxypeptidases, specifically Carboxypeptidase-D (CPD), which is present on the cell surface of MCF-7 cells []. When CPD cleaves FA-Ala-Arg, it releases arginine. This arginine is then transported into the cell and converted into nitric oxide (NO) []. This process is enhanced in the presence of prolactin and/or 17beta-estradiol, which upregulate CPD expression [].

Q2: What happens when CPD activity is inhibited in the presence of FA-Ala-Arg?

A2: Inhibiting CPD with a specific inhibitor like 2-mercaptomethyl-3-guanidinoethylthio-propanoic acid (MGTA) prevents the cleavage of FA-Ala-Arg []. Consequently, this inhibition reduces the availability of intracellular arginine, leading to decreased nitric oxide production and ultimately impacting MCF-7 cell survival []. This effect highlights the importance of CPD activity in utilizing FA-Ala-Arg for NO production and its downstream effects on cell viability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。